

Unveiling the Solid-State Architecture of 4-Iodo-2-methylaniline: A Technical Guide

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Compound of Interest

Compound Name: **4-Iodo-2-methylaniline**

Cat. No.: **B078855**

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Shanghai, China – December 24, 2025 – In a detailed exploration of the molecular scaffolding of key pharmaceutical and material science building blocks, this technical guide provides an in-depth analysis of the crystal structure of **4-Iodo-2-methylaniline**. Tailored for researchers, scientists, and professionals in drug development, this document outlines the precise three-dimensional arrangement of the molecule in its crystalline form, offering insights into its intermolecular interactions and physicochemical properties.

The determination of the crystal structure of **4-Iodo-2-methylaniline** reveals an orthorhombic system, providing a foundational understanding of its solid-state behavior. This guide presents the crystallographic data in clearly structured tables, details the experimental protocols for its synthesis and characterization, and visualizes the critical molecular interactions and experimental workflows.

Crystallographic Data Summary

The crystal structure of **4-Iodo-2-methylaniline** was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized below, providing a quantitative overview of the unit cell and data refinement.

Parameter	Value
Empirical Formula	C ₇ H ₈ IN
Formula Weight	233.05
Crystal System	Orthorhombic
Space Group	P 2 ₁ 2 ₁ 2 ₁
a (Å)	5.5910 (11)
b (Å)	8.9410 (18)
c (Å)	15.674 (3)
Volume (Å ³)	783.5 (3)
Z	4
Temperature (K)	294 (2)
Radiation type	Mo K α
Final R indices [I > 2 σ (I)]	R1 = 0.044, wR2 = 0.151
R indices (all data)	R1 = 0.063, wR2 = 0.162

Molecular Geometry

The precise bond lengths and angles within the **4-Iodo-2-methylaniline** molecule were determined, offering a detailed picture of its covalent framework. Selected values are presented in the following tables.

Selected Bond Lengths (Å)

Bond	Length
I1—C4	2.103 (4)
N1—C1	1.401 (6)
C2—C7	1.505 (7)
C1—C2	1.389 (7)
C1—C6	1.385 (7)
C2—C3	1.388 (7)
C3—C4	1.381 (7)
C4—C5	1.378 (7)
C5—C6	1.380 (7)

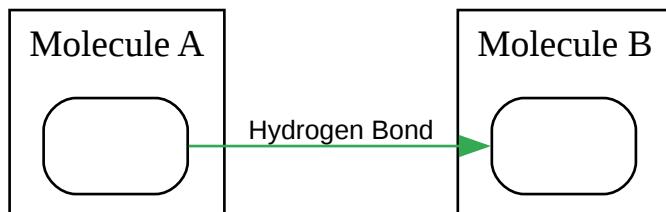
Selected Bond Angles (°)

Angle	Value
C3—C4—I1	119.3 (3)
C5—C4—I1	120.1 (3)
C2—C1—N1	121.2 (5)
C6—C1—N1	120.0 (5)
C1—C2—C7	122.1 (5)
C3—C2—C7	119.0 (5)

Intermolecular Interactions and Crystal Packing

The crystal packing of **4-*Iodo-2-methylaniline*** is primarily stabilized by a network of intermolecular hydrogen bonds. Specifically, the amine group acts as a hydrogen-bond donor, forming N—H···N interactions with the nitrogen atom of an adjacent molecule. This hydrogen

bonding links the molecules into chains along the crystallographic a-axis, contributing significantly to the stability of the crystal lattice.



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Intermolecular N—H...N Hydrogen Bonding Interaction.

Experimental Protocols

Synthesis of 4-Iodo-2-methylaniline

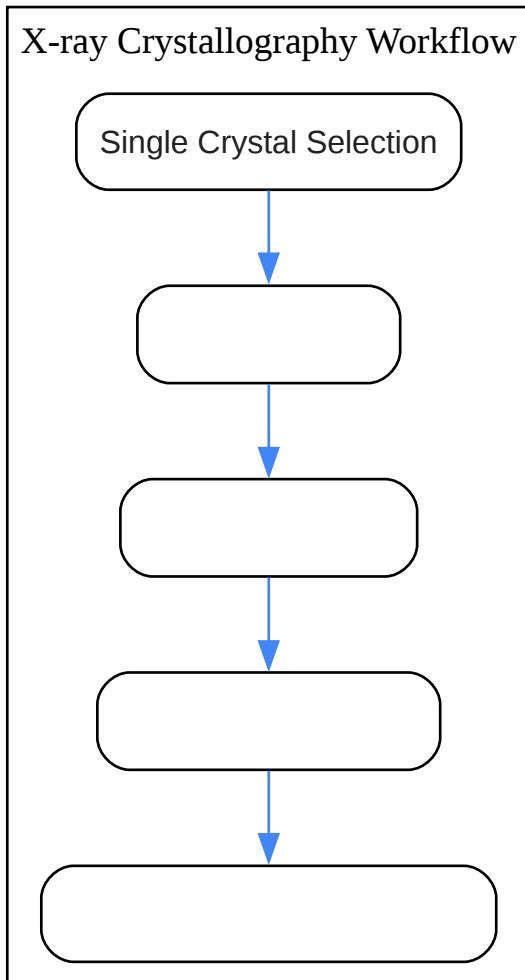
The synthesis of **4-Iodo-2-methylaniline** was adapted from the procedure described by Kajigaeshi et al. (1988). A general protocol for the iodination of anilines is as follows:

To a solution of the corresponding aniline in a suitable solvent (e.g., acetic acid or ethanol), an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) is added portion-wise at a controlled temperature, often at or below room temperature. The reaction mixture is stirred for a specified period until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield the desired iodoaniline.

Single-Crystal X-ray Diffraction

A suitable single crystal of **4-Iodo-2-methylaniline** was mounted on a goniometer head. X-ray diffraction data were collected at 294 K using a diffractometer with graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). The structure was solved by direct methods and refined by full-matrix least-squares on F^2 using the SHELXL software package. All non-hydrogen atoms

were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.



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Workflow for Single-Crystal X-ray Structure Determination.

This comprehensive analysis of the crystal structure of **4-Iodo-2-methylaniline** provides essential data for researchers in medicinal chemistry and materials science, enabling a deeper understanding of its solid-state properties and potential applications.

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